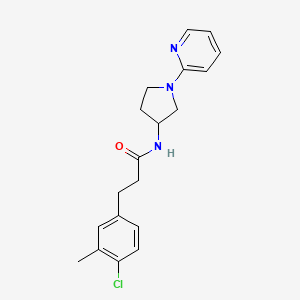

3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-chloro-3-methylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-14-12-15(5-7-17(14)20)6-8-19(24)22-16-9-11-23(13-16)18-4-2-3-10-21-18/h2-5,7,10,12,16H,6,8-9,11,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXLXMPNXRLSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 3-methylphenyl compounds, followed by the formation of the pyrrolidine ring through cyclization reactions. The final step often involves the coupling of the pyridine ring with the intermediate product under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Aromatic and Heterocyclic Features

- Target Compound : Contains a 4-chloro-3-methylphenyl group and a pyridin-2-yl-pyrrolidine moiety.

- (E)-3-(3-Bromo-4-methoxyphenyl)-N-(pyridin-2-yl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide (42-THP): Features a bromo-methoxy-phenyl group and pyridin-2-yl but includes a THP-protected oxime instead of pyrrolidine .

- N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide: Substitutes pyrrolidine with thiazole and uses an acrylamide backbone instead of propanamide .

- N-{(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl}-2-methyl-N-[(1s,4s)-4-methylcyclohexyl]propanamide : Shares a pyrrolidine core but incorporates morpholine and tert-butyl groups, enhancing steric bulk .

Key Insight : The chloro and methyl groups in the target compound may improve metabolic stability compared to bromo-methoxy analogs , while the pyridine-pyrrolidine system offers conformational flexibility absent in rigid thiazole derivatives .

Amide Linkage and Backbone Modifications

- Target Compound : Propanamide backbone with a three-carbon spacer.

- (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (5) : Extends the backbone with a sulfonamide and pyrazole-oxygen linker, increasing polarity .

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide: Replaces propanamide with benzamide and integrates a chromenone system for π-stacking interactions .

Pharmacological and Physicochemical Properties

- Target Compound : Predicted logP ~3.5 (estimated via substituent contributions), moderate solubility due to pyridine-pyrrolidine balance.

- Compound 5 () : Reported melting point 126–127°C, suggesting crystalline stability .

Key Insight : The target compound’s chloro-methylphenyl group may enhance blood-brain barrier penetration compared to polar morpholine derivatives , while the pyridine ring could mitigate excessive lipophilicity.

Data Tables

Table 1: Structural Comparison of Propanamide Derivatives

Biological Activity

3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a complex organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's synthesis, mechanisms of action, and biological activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.84 g/mol. The presence of chlorinated aromatic rings and a pyridine moiety suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClN2O |

| Molecular Weight | 320.84 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors like 4-chloro-3-methylphenol. Subsequent reactions include chlorination and amide formation, which yield the final product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-function relationship suggests that the chlorinated phenyl group enhances bioactivity due to its electron-withdrawing characteristics.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| 3-(4-chlorophenyl)-N-methylpropanamide | 0.025 | S. aureus, E. coli |

| 3-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)propanamide | 0.0039 | S. aureus |

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can target proteins such as histone deacetylase (HDAC) and thymidylate synthase, which are crucial for tumor growth.

Table 2: Anticancer Mechanisms of Action

| Target Enzyme | Mechanism of Action |

|---|---|

| Histone Deacetylase (HDAC) | Inhibition leads to increased acetylation of histones, affecting gene expression related to cancer progression. |

| Thymidylate Synthase | Inhibition disrupts DNA synthesis in rapidly dividing cancer cells. |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluating various pyrrolidine derivatives found that compounds structurally similar to this compound exhibited MIC values as low as 0.0039 mg/mL against resistant bacterial strains, indicating strong antibacterial properties.

- Case Study on Anticancer Properties : Another investigation into the anticancer activity of pyridine-containing compounds demonstrated that derivatives could significantly reduce tumor size in xenograft models by inhibiting HDAC activity, showcasing their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.